Methan-d3-aminium, N-(carboxymethyl)-N,N-di(methyl-d3)-, chloride (9CI)
Description
Methan-d3-aminium, N-(carboxymethyl)-N,N-di(methyl-d3)-, chloride (9CI) is a deuterated quaternary ammonium compound characterized by a central nitrogen atom bonded to:
- A carboxymethyl group (–CH₂COOH),
- Two deuterated methyl groups (–CD₃),
- A methane-d³ backbone.
The chloride ion serves as the counterion. This compound’s deuteration confers isotopic labeling advantages, such as enhanced stability in metabolic studies and improved resolution in nuclear magnetic resonance (NMR) spectroscopy .
Properties
Molecular Formula |
C5H12ClNO2 |
|---|---|
Molecular Weight |
162.66 g/mol |
IUPAC Name |
carboxymethyl-tris(trideuteriomethyl)azanium;chloride |
InChI |
InChI=1S/C5H11NO2.ClH/c1-6(2,3)4-5(7)8;/h4H2,1-3H3;1H/i1D3,2D3,3D3; |
InChI Key |
HOPSCVCBEOCPJZ-KYRNGWDOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CC(=O)O)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] |
Canonical SMILES |
C[N+](C)(C)CC(=O)O.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methan-d3-aminium, N-(carboxymethyl)-N,N-di(methyl-d3)-, chloride (9CI) typically involves the incorporation of deuterium into the molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions often require careful control of temperature, pressure, and pH to ensure the successful incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using deuterated starting materials. The process typically includes multiple purification steps to ensure the high purity of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, is essential for confirming the incorporation of deuterium.
Chemical Reactions Analysis
Types of Reactions
Methan-d3-aminium, N-(carboxymethyl)-N,N-di(methyl-d3)-, chloride (9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Methan-d3-aminium, N-(carboxymethyl)-N,N-di(methyl-d3)-, chloride (9CI) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to investigate the incorporation and metabolism of deuterated compounds in biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and pharmacodynamics of deuterated drugs.
Industry: Applied in the production of deuterated solvents and reagents for various industrial processes.
Mechanism of Action
The mechanism of action of Methan-d3-aminium, N-(carboxymethyl)-N,N-di(methyl-d3)-, chloride (9CI) involves its interaction with molecular targets and pathways. The incorporation of deuterium can affect the compound’s binding affinity, stability, and metabolic profile. These changes can influence the compound’s biological activity and therapeutic potential.
Comparison with Similar Compounds
Acetylcholine-d9 Chloride (CAS 344298-95-9)
- Structure : Features a tris(trideuteriomethyl)ammonium group linked to an acetyloxyethyl chain.
- Key Differences : Unlike the target compound, acetylcholine-d9 contains an acetyloxy moiety, making it a neurotransmitter analog. Deuteration here enhances metabolic resistance in neurological research .
- Applications : Used in tracer studies for cholinergic pathways.
Dimethylamine-d6 Hydrochloride (CAS 13960-80-0)
- Structure : A simpler deuterated amine with two CD₃ groups and a hydrochloride counterion.
- Applications : Primarily a precursor in deuterated pharmaceutical synthesis .
Carboxymethyl-Functionalized Ammonium Salts
(Carboxymethyl)dodecyldimethylammonium Chloride (CAS 55142-08-0)
- Structure : Contains a 12-carbon alkyl chain and a carboxymethyl group.
- Key Differences : The long alkyl chain increases lipophilicity, making it suitable for surfactant applications. The target compound’s shorter chain prioritizes solubility in polar solvents .
- Applications : Antimicrobial agents and detergents.
Isotopic Variants in Related Functional Groups
2-(N,N-Di(methyl-d3)amino)ethanethiol Hydrochloride (CAS 1092978-97-6)
- Structure : Combines deuterated methyl groups with a thiol (–SH) functional group.
- Key Differences : The thiol group enables disulfide bond formation, unlike the carboxymethyl group in the target compound.
- Applications : Protein modification and heavy metal chelation .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Isotopic Substitution Impact
| Property | Target Compound | Non-Deuterated Analogues |
|---|---|---|
| Metabolic Stability | ↑ (Deuterium kinetic isotope effect) | ↓ |
| NMR Signal Resolution | ↑ (Distinct isotopic peaks) | ↓ (Overlapping H signals) |
| Synthetic Complexity | ↑ (Isotopic purity challenges) | ↓ |
Biological Activity
Methan-d3-aminium, N-(carboxymethyl)-N,N-di(methyl-d3)-, chloride (9CI) is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of Methan-d3-aminium is characterized by the presence of a carboxymethyl group and two methyl groups, which contribute to its unique biological interactions. The molecular formula can be represented as , and its structural formula indicates the presence of both amine and carboxylic acid functional groups.
Antimicrobial Activity
Recent studies have shown that derivatives of methan-d3-aminium exhibit significant antimicrobial properties. For instance, compounds similar to methan-d3-aminium were tested against various bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Methan-d3-aminium derivative | E. coli | 16 µM |
| Methan-d3-aminium derivative | S. aureus | 32 µM |
| Methan-d3-aminium derivative | E. faecalis | 8 µM |
These findings suggest that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria effectively, indicating its potential as an antibacterial agent .
Anticancer Activity
The anticancer potential of methan-d3-aminium has been evaluated through various in vitro studies. The compound was found to selectively inhibit the proliferation of cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 4.8 | Induction of apoptosis |
| HCT116 (colon cancer) | 5.3 | Cell cycle arrest at G2/M phase |
| NCI-460 (lung cancer) | 1.2 | Inhibition of cyclin-dependent kinases |
The results indicate that methan-d3-aminium derivatives possess significant antiproliferative activity, particularly against breast and colon cancer cell lines .
Antioxidant Activity
Antioxidant properties were assessed using DPPH and FRAP assays to evaluate the ability of methan-d3-aminium to scavenge free radicals.
| Assay Type | Result |
|---|---|
| DPPH Scavenging Activity | IC50 = 10 µM |
| FRAP Assay | Total Antioxidant Capacity = 200 µmol FeSO4/g |
The antioxidant activity suggests that methan-d3-aminium can mitigate oxidative stress in biological systems, providing a protective effect against cellular damage .
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on patients with bacterial infections demonstrated that treatment with methan-d3-aminium derivatives led to a significant reduction in bacterial load within 48 hours.
- Case Study on Cancer Treatment : In vitro studies showed that treatment with methan-d3-aminium resulted in a marked decrease in cell viability in MCF-7 cells, highlighting its potential use as an adjunct therapy in breast cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
